4-Methylumbelliferyl caprylate

Description

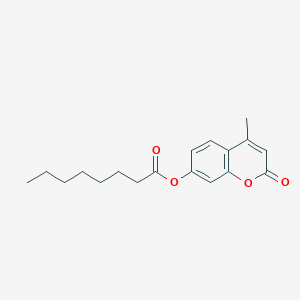

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-3-4-5-6-7-8-17(19)21-14-9-10-15-13(2)11-18(20)22-16(15)12-14/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEWYQWWSCVHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174718 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20671-66-3 | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020671663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20671-66-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl Caprylate: A Fluorogenic Substrate for Esterase and Lipase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl caprylate (4-MUC) is a highly sensitive fluorogenic substrate utilized for the detection and quantification of C8 esterase and lipase (B570770) activity. This technical guide provides a comprehensive overview of its properties, detailed experimental protocols for its use in enzymatic assays, and a visualization of the underlying biochemical processes. The principle of the assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC to yield caprylic acid and the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence intensity of 4-MU is directly proportional to the enzymatic activity, making it an invaluable tool for high-throughput screening and kinetic studies in various fields, including drug discovery, industrial biotechnology, and food science.[1][2]

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₈H₂₂O₄ |

| Molecular Weight | 302.36 g/mol |

| CAS Number | 20671-66-3 |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in chloroform, Dimethyl sulfoxide (B87167) (DMSO), and Methanol.[3] |

| Storage | Store at -20°C, protected from light.[4] |

Fluorescence Properties of 4-Methylumbelliferone (4-MU)

The product of the enzymatic reaction, 4-methylumbelliferone, exhibits pH-dependent fluorescence.

| Parameter | Wavelength (nm) | pH Condition |

| Excitation Maximum | ~360-365 | High pH (7.12-10.3)[3] |

| Emission Maximum | ~445-455 | High pH (7.12-10.3)[3] |

Enzymatic Hydrolysis of this compound

The enzymatic cleavage of this compound is the fundamental reaction in assays utilizing this substrate. Lipases and esterases, belonging to the family of serine hydrolases, catalyze this reaction through a well-established mechanism involving a catalytic triad (B1167595) of amino acids (serine, histidine, and an acidic residue like aspartate or glutamate) in their active site.[5] The reaction proceeds via nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the substrate's ester bond, leading to the formation of an acyl-enzyme intermediate and the release of 4-methylumbelliferone. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme and releases caprylic acid.

Figure 1: Enzymatic hydrolysis of this compound.

Experimental Protocols

Detailed methodologies for performing lipase and esterase assays using this compound are provided below. These protocols are designed for a 96-well plate format, suitable for high-throughput analysis.

Preparation of Reagents

-

Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to the optimal range for the enzyme of interest (typically pH 7.0-8.0 for many lipases).[6]

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light. To avoid potential degradation from repeated freeze-thaw cycles and auto-hydrolysis, it is recommended to prepare fresh dilutions for each experiment.[7]

-

Working Substrate Solution (e.g., 0.25 mM): Dilute the 10 mM substrate stock solution with the assay buffer to the desired final concentration. The optimal concentration should be determined empirically for each enzyme. Prepare this solution fresh before each experiment.[6]

-

Enzyme Solution: Prepare a stock solution of the lipase or esterase in the assay buffer. Immediately before the assay, dilute the enzyme stock to the desired working concentration. The optimal enzyme concentration should be determined to ensure the reaction rate is linear over the desired time course.

-

4-Methylumbelliferone (4-MU) Standard Stock Solution (1 mM): Dissolve an appropriate amount of 4-methylumbelliferone in DMSO to achieve a final concentration of 1 mM. Store this stock solution at -20°C, protected from light.[6]

-

Stop Solution (e.g., 0.2 M Glycine-NaOH, pH 10.5): Prepare a solution to stop the enzymatic reaction and maximize the fluorescence of the 4-MU product.

Lipase/Esterase Activity Assay Protocol

-

Prepare 4-MU Standard Curve:

-

Prepare a series of dilutions of the 1 mM 4-MU standard stock solution in the assay buffer to create standards with concentrations ranging from 0 to 100 µM.

-

Add 50 µL of each standard dilution to the wells of a black, flat-bottom 96-well microplate.

-

Add 50 µL of assay buffer to each standard well to bring the final volume to 100 µL.[6]

-

-

Prepare Samples and Controls:

-

Add 50 µL of the prepared enzyme samples to the wells of the 96-well plate.

-

For each sample, prepare a parallel well containing 50 µL of the sample for a background control.

-

Include a positive control with a known active lipase/esterase and a blank control containing only the assay buffer.

-

-

Initiate the Reaction:

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells except the sample background wells.

-

To the sample background wells, add 50 µL of assay buffer.

-

The final volume in all wells should be 100 µL.[6]

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes), protected from light.[8] The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm.[6]

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank control from the readings of all other wells.

-

Plot the fluorescence intensity of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the equation of the standard curve to convert the fluorescence readings from the enzymatic reactions into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein (µmol/min/mg).

-

General Experimental Workflow

The following diagram outlines the general workflow for a fluorometric enzyme assay using this compound.

Figure 2: General experimental workflow for a fluorometric enzyme assay.

Lipase Catalytic Mechanism at the Oil-Water Interface

A key feature of many lipases is their activation at an oil-water interface, a phenomenon known as interfacial activation.[5] In an aqueous solution, the active site of the lipase is often covered by a helical "lid." When the lipase encounters a lipid-water interface, a conformational change occurs, causing the lid to move and exposing the hydrophobic active site to the substrate. This mechanism ensures that lipase activity is maximal where its insoluble substrates are located.

Figure 3: Lipase activation at the oil-water interface.

Quantitative Data

Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial parameters for characterizing enzyme-substrate interactions. While specific values for this compound are dependent on the specific enzyme and assay conditions, the following table provides an example of kinetic parameters for a lipase with a similar substrate.

| Enzyme | Substrate | Kₘ | Vₘₐₓ |

| Candida rugosa lipase | Used Cooking Palm Oil | - | 34.5658 µmol/mg.min |

| Pancreatic Lipase | Wine | 170.901±7.544 μmol·mL-1 | 88735±4036.741 μmol·mL-1·hour-1 |

Note: The provided kinetic parameters are for illustrative purposes and are not specific to this compound. Researchers should determine these values empirically for their specific experimental system.[9][10]

Conclusion

This compound is a versatile and sensitive tool for the study of lipase and esterase activity. Its fluorogenic nature allows for continuous and high-throughput assays, making it well-suited for applications in drug discovery, diagnostics, and fundamental enzyme research. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this substrate by researchers and scientists in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 3. caymanchem.com [caymanchem.com]

- 4. goldbio.com [goldbio.com]

- 5. Structural and evolutionary relationships in lipase mechanism and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. bioprocessing.utm.my [bioprocessing.utm.my]

- 10. myfoodresearch.com [myfoodresearch.com]

Principle of Action of 4-Methylumbelliferyl Caprylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle

4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate meticulously designed for the sensitive detection of esterase and lipase (B570770) activity. The fundamental principle of its action lies in the enzymatic hydrolysis of a non-fluorescent molecule into a highly fluorescent product. In its native state, 4-MUC is composed of a caprylate (a C8 fatty acid) moiety ester-linked to a 4-methylumbelliferone (B1674119) (4-MU) fluorophore. The ester bond effectively quenches the fluorescence of the 4-MU group.

Upon the introduction of an enzyme with esterase or lipase activity, the ester bond in the 4-MUC molecule is cleaved. This enzymatic action releases the caprylate and the highly fluorescent 4-methylumbelliferone (4-MU). The liberated 4-MU exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the enzymatic activity. This allows for the quantitative determination of enzyme kinetics and activity levels in a given sample. The fluorescence of 4-MU is pH-dependent, with optimal fluorescence observed under alkaline conditions.[1][2][3][4]

The enzymatic hydrolysis of 4-MUC is a specific indicator of enzymes capable of cleaving the C8 acyl chain, making it a valuable tool for identifying and characterizing specific lipolytic enzymes, such as those found in Salmonella species.[4][5][6]

Quantitative Data

The following table summarizes the kinetic parameters for various enzymes with 4-methylumbelliferyl derivatives. It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition.

| Enzyme | Substrate | Km (mM) | Vmax (µM/min) | Source |

| Candida rugosa lipase | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 | 0.54 ± 0.03 | [2][7] |

| FjCE6 (Acetyl Esterase) | 4-Methylumbelliferyl acetate | 0.04 ± 0.01 | 1.3 ± 0.1 (kcat, s-1) | [8] |

| Pancreatic Lipase (Wine inhibition study) | Olive Oil (Natural Substrate) | 0.1709 ± 0.0075 | 88735 ± 4036.7 (µmol·mL-1·hour-1) | [9] |

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: A common buffer is 50 mM Tris-HCl or sodium acetate, with the pH adjusted to the optimal range for the enzyme of interest (typically pH 7-8 for lipases and pH 5.5 for certain esterases).[3][10]

-

4-MUC Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) or ethyl acetate.[6] Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the purified enzyme or a lysate containing the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

-

Stop Solution: A solution of 0.1 M glycine-NaOH buffer at pH 10.5 can be used to stop the reaction and maximize the fluorescence of the liberated 4-MU.[1]

Assay Procedure (96-well plate format)

-

Prepare Working Solutions:

-

Dilute the 4-MUC stock solution in the assay buffer to the desired final concentration (e.g., 100 µM to 1 mM).[10]

-

Prepare serial dilutions of the enzyme solution in the assay buffer.

-

-

Set up the Reaction:

-

In a black 96-well microplate, add 50 µL of the diluted enzyme solution to each well.

-

Include a blank control with 50 µL of assay buffer instead of the enzyme solution.

-

-

Initiate the Reaction:

-

Add 50 µL of the 4-MUC working solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 15-60 minutes).[10] The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add 100 µL of the stop solution to each well.[1]

-

-

Measure Fluorescence:

-

Data Analysis:

-

Subtract the fluorescence of the blank from the sample readings.

-

Generate a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Signaling Pathway Context

The enzymatic cleavage of 4-MUC releases caprylate, a medium-chain fatty acid. Fatty acids are not merely metabolic intermediates but also act as important signaling molecules that can influence a variety of cellular processes. While the "caprylate esterase" activity measured by 4-MUC is often used for microbial identification, the released caprylate can potentially engage with broader fatty acid signaling pathways within a cellular context.

Fatty acids can act as ligands for cell surface receptors, such as G-protein coupled receptors (GPCRs), and nuclear receptors, like peroxisome proliferator-activated receptors (PPARs).[1][5][7] Activation of these receptors can trigger downstream signaling cascades that regulate gene expression related to lipid metabolism, inflammation, and cellular proliferation.[1][5][11]

For instance, upon entering a cell, a fatty acid like caprylate can be converted to its acyl-CoA derivative. This can then influence metabolic pathways or be transported to the nucleus to modulate the activity of transcription factors like PPARs, thereby altering the expression of target genes.

References

- 1. mdpi.com [mdpi.com]

- 2. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

- 6. researchgate.net [researchgate.net]

- 7. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 10. Kinetics of catalyzed hydrolysis of this compound (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferyl Caprylate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate extensively utilized in biochemical and biomedical research for the sensitive detection of esterase and lipase (B570770) activity. Its unique chemical properties allow for a straightforward and highly sensitive enzymatic assay, making it an invaluable tool in various fields, including drug discovery, diagnostics, and the study of cellular metabolism. This technical guide provides an in-depth overview of the chemical properties of 4-MUC, detailed experimental protocols for its use, and its application in the context of cellular signaling pathways.

Core Chemical and Physical Properties

This compound is an ester of 4-methylumbelliferone (B1674119) and caprylic acid. The core of its utility lies in its non-fluorescent nature, which upon enzymatic cleavage of the ester bond, releases the highly fluorescent 4-methylumbelliferone (4-MU) molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 20671-66-3 | [1] |

| Molecular Formula | C₁₈H₂₂O₄ | [1] |

| Molecular Weight | 302.36 g/mol | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in chloroform, DMSO, and ethanol. | [1] |

| Stability | Stable for at least two years when stored at -20°C. | |

| Purity | ≥98% | |

| InChI Key | WZEWYQWWSCVHCP-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Table 2: Spectral Properties of this compound and its Hydrolysis Product (4-Methylumbelliferone)

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | pH Dependence | References |

| This compound | Non-fluorescent | - | - | [3] |

| 4-Methylumbelliferone (4-MU) | ~360-365 | ~445-460 | Fluorescence is pH-dependent, with optimal signal in alkaline conditions (pH > 9). | [4][5] |

Mechanism of Action in Enzyme Assays

The fundamental principle behind the use of 4-MUC in enzyme assays is the enzymatic hydrolysis of the non-fluorescent substrate to yield a highly fluorescent product. This allows for the continuous and sensitive monitoring of enzyme activity.

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

Preparation of Stock Solutions

-

This compound (Substrate) Stock Solution (10 mM):

-

Weigh out an appropriate amount of this compound.

-

Dissolve in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

-

4-Methylumbelliferone (Standard) Stock Solution (1 mM):

-

Weigh out an appropriate amount of 4-Methylumbelliferone.

-

Dissolve in DMSO to a final concentration of 1 mM.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

Lipase/Esterase Activity Assay Protocol

This protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.

Materials:

-

Enzyme sample (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, containing 150 mM NaCl and 0.05% Triton X-100). The optimal pH and buffer composition should be determined for the specific enzyme being studied.[6][7]

-

4-MUC working solution (typically 100-200 µM in Assay Buffer, prepared fresh from the 10 mM stock)

-

4-MU standard solutions for generating a standard curve (prepared by diluting the 1 mM stock in Assay Buffer to concentrations ranging from 0 to 50 µM)

-

Stop Solution (e.g., 0.2 M Na₂CO₃ or 0.1 M glycine-NaOH, pH 10.5)

-

96-well black microplate (for fluorescence measurements)

-

Microplate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

-

Prepare the 4-MU Standard Curve:

-

In a 96-well black microplate, add 100 µL of each 4-MU standard solution in triplicate.

-

Add 100 µL of Assay Buffer to three wells to serve as a blank.

-

-

Enzyme Reaction:

-

In separate wells of the same microplate, add 50 µL of your enzyme sample (and appropriate controls, e.g., heat-inactivated enzyme).

-

To initiate the reaction, add 50 µL of the 4-MUC working solution to each well containing the enzyme sample. The final volume in each well will be 100 µL.

-

Mix gently by pipetting.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

After incubation, add 100 µL of Stop Solution to each well to terminate the enzymatic reaction and maximize the fluorescence of the 4-MU product.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity of the plate using a microplate reader with excitation set to ~365 nm and emission set to ~450 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all standard and sample readings.

-

Plot the corrected fluorescence values of the 4-MU standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to determine the concentration of 4-MU produced in each enzyme reaction well.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Caption: Workflow for a this compound based enzyme assay.

Application in Studying Cellular Signaling Pathways

Esterases and lipases play crucial roles in various cellular signaling pathways, primarily through their involvement in lipid metabolism. The hydrolysis of lipids generates second messengers and signaling molecules that regulate a wide array of cellular processes.[8]

Lipid Signaling Pathways:

Lipases are key enzymes in the generation of signaling molecules such as free fatty acids, diacylglycerol (DAG), and lysophospholipids.[8] These molecules can act as second messengers, activating downstream protein kinases like protein kinase C (PKC) or serving as ligands for nuclear receptors that regulate gene expression.[9] 4-MUC can be employed to measure the activity of lipases involved in these pathways, providing insights into the regulation of lipid signaling in response to various stimuli.

While direct and specific examples of 4-MUC being used to dissect a particular signaling cascade are not extensively detailed in the literature, its utility as a tool to measure the activity of C8 esterases and lipases makes it a valuable probe for investigating cellular processes where these enzymes are implicated. For instance, in studies of metabolic diseases, cancer, and inflammatory responses, where alterations in lipid metabolism are common, 4-MUC can be used to assess changes in specific enzyme activities within cell lysates or tissue homogenates.

Intracellular Esterase Activity and Cellular Health:

Intracellular esterases are often used as indicators of cell viability and metabolic activity.[10] The cleavage of fluorogenic esterase substrates like 4-MUC can be used to monitor cellular health and response to cytotoxic agents in high-throughput screening assays.

Caption: Role of lipase activation in a generalized signaling pathway.

Conclusion

This compound is a robust and sensitive fluorogenic substrate that is indispensable for the study of C8 esterase and lipase activity. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it an accessible tool for a wide range of researchers. While its direct application in dissecting specific signaling pathways is an evolving area, its utility in measuring the activity of key enzymes in lipid metabolism provides a valuable window into the complex world of cellular signaling. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of 4-MUC in your research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-rad.com [bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. support.nanotempertech.com [support.nanotempertech.com]

- 7. support.nanotempertech.com [support.nanotempertech.com]

- 8. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Novel Esterase Substrate for the Quantification of Bacterial Viability | AAT Bioquest [aatbio.com]

A Technical Guide to 4-Methylumbelliferyl Caprylate (CAS 20671-66-3): A Fluorogenic Substrate for Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl caprylate (4-MUC), also known as 4-methylumbelliferyl octanoate, is a highly valuable fluorogenic substrate primarily utilized for the detection and quantification of C8 esterase and lipase (B570770) activity.[1][2][3] Its utility spans various research and diagnostic applications, from microbial identification to enzyme characterization in drug development. This document provides a comprehensive technical overview of 4-MUC, including its chemical properties, mechanism of action, detailed experimental protocols for its key applications, and relevant safety information.

Introduction

This compound is a non-fluorescent molecule that, upon enzymatic cleavage by esterases, releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU).[4][5][6] This enzymatic hydrolysis provides a sensitive and continuous method for measuring enzyme activity. One of the most prominent applications of 4-MUC is in the rapid identification of Salmonella species, which exhibit C8 esterase activity.[7][8][9]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 20671-66-3 | [1][10][11] |

| Molecular Formula | C₁₈H₂₂O₄ | [1][4][11] |

| Molecular Weight | 302.36 g/mol | [1][4][11] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Soluble in chloroform, ethyl acetate (B1210297) (~50 mg/ml), methanol, and acetone (B3395972) (>10 mg/ml). | [1][9][10] |

| Storage | Store at -20°C, protected from light.[7][9][12] | [7][9][12] |

| Stability | Stable for at least 2 years when stored at +4°C.[13] | [13] |

Fluorescent Properties

The fluorescence of the cleavage product, 4-methylumbelliferone (4-MU), is pH-dependent.

| Parameter | pH Range | Wavelength (nm) | References |

| Excitation Maxima | Low (1.97-6.72) | 320 | [4][5][10] |

| High (7.12-10.3) | 360 | [4][5][10] | |

| Emission Maximum | 445 - 455 (increases as pH decreases) | [4][5][10] |

Mechanism of Action: Enzymatic Cleavage

4-MUC serves as a substrate for C8 esterases. The enzyme catalyzes the hydrolysis of the ester bond, releasing caprylic acid and the fluorescent compound 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to the esterase activity and can be monitored fluorometrically.

Experimental Protocols

General C8 Esterase Activity Assay

This protocol provides a general framework for measuring C8 esterase activity in a sample (e.g., cell lysate, purified enzyme).

Materials:

-

This compound (4-MUC)

-

Enzyme sample (e.g., cell lysate, purified C8 esterase)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate, Na₂CO₃)[10]

-

Fluorometer with appropriate filters (Excitation: ~360-365 nm, Emission: ~445-460 nm)[4][11]

-

96-well black microplate or cuvettes

Procedure:

-

Prepare a 4-MUC Stock Solution: Dissolve 4-MUC in a suitable organic solvent (e.g., DMSO or ethanol) to a concentration of 10 mM. Store at -20°C.

-

Prepare a Working Solution: Dilute the 4-MUC stock solution in Assay Buffer to the desired final concentration (typically in the range of 10-100 µM).

-

Prepare Enzyme Sample: Dilute the enzyme sample in Assay Buffer to a concentration that will result in a linear rate of fluorescence increase over time.

-

Set up the Reaction:

-

Add 50 µL of the enzyme sample to each well of a 96-well plate.

-

Include a blank control with 50 µL of Assay Buffer instead of the enzyme sample.

-

To initiate the reaction, add 50 µL of the 4-MUC working solution to each well.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the Reaction: Add 100 µL of Stop Solution to each well. The high pH of the sodium carbonate solution stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[10]

-

Measure Fluorescence: Read the fluorescence intensity in a fluorometer using an excitation wavelength of approximately 365 nm and an emission wavelength of around 460 nm.[1][11]

-

Data Analysis:

-

Subtract the fluorescence reading of the blank from the readings of the samples.

-

To quantify the amount of 4-MU produced, a standard curve of known 4-MU concentrations should be prepared and measured under the same conditions.

-

Rapid Identification of Salmonella spp. (MUCAP Test)

This protocol describes a rapid fluorescence-based test for the presumptive identification of Salmonella colonies on selective agar (B569324) plates.[7][8] The MUCAP test is valued for its speed, with results obtained in minutes.[7][8]

Materials:

-

Suspected Salmonella colonies grown on selective agar (e.g., XLD, HE, or Rambach agar).[12][14]

-

MUCAP Reagent (a solution of 4-MUC, often in an organic solvent).

-

UV lamp (long-wave, ~365 nm).

Procedure:

-

Colony Isolation: Isolate pure colonies of the suspected bacteria on an appropriate selective agar medium.

-

Reagent Application: Place a drop of the MUCAP reagent directly onto a well-isolated suspect colony.[15]

-

Observation: After a short incubation period at room temperature (typically 1-5 minutes), observe the colony under a UV lamp.[7][12]

-

Interpretation:

-

Positive Result: The development of a blue fluorescence indicates the presence of C8 esterase activity, which is presumptive evidence for Salmonella.

-

Negative Result: The absence of fluorescence indicates a lack of C8 esterase activity.

-

Note: While the MUCAP test is highly sensitive for most Salmonella serovars, some other bacteria, such as certain strains of Hafnia alvei, Pseudomonas aeruginosa, and Acinetobacter baumannii, may also give a positive result.[7][14] Therefore, further biochemical and serological confirmation is necessary for a definitive identification.

Safety and Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves and safety glasses.[16][17] It is advisable to handle the powdered form in a well-ventilated area or a fume hood.[16][17] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[16][17]

Applications in Research and Drug Development

-

Microbiology: Rapid and presumptive identification of Salmonella in clinical and food samples.[8][18]

-

Enzymology: Characterization of esterase and lipase kinetics, including inhibitor screening.

-

Cell Biology: Monitoring intracellular esterase activity.

-

Drug Development: Screening for compounds that modulate lipase and esterase activity, which are therapeutic targets in various diseases.

-

Environmental Monitoring: Assessing the enzymatic activity of microorganisms in environmental samples.[2]

Conclusion

This compound is a robust and sensitive fluorogenic substrate that is indispensable for the study of C8 esterase activity. Its ease of use and the distinct fluorescent signal of its cleavage product make it a valuable tool in diverse fields, from clinical microbiology to pharmaceutical research. The protocols provided herein offer a foundation for the successful application of this versatile compound in the laboratory.

References

- 1. promega.com [promega.com]

- 2. academic.oup.com [academic.oup.com]

- 3. goldbio.com [goldbio.com]

- 4. benchchem.com [benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Glycosynth - Esterase activity [glycosynth.co.uk]

- 7. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Salmonellae with the 4-methylumbelliferyl caprilate fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. usbio.net [usbio.net]

- 10. Protocol for Alkaline Phosphatase Fluorescence [thelabrat.com]

- 11. promega.com [promega.com]

- 12. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 14. Identification of Salmonella spp. with Rambach agar in conjunction with the this compound (MUCAP) fluorescence test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. researchgate.net [researchgate.net]

- 18. [Detection of Salmonella in water by using MUCAP test] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylumbelliferyl Caprylate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate widely utilized in biochemical and microbiological research for the detection of esterase and lipase (B570770) activity.[1][2][3][4] Its utility lies in the enzymatic cleavage of the caprylate ester bond, which releases the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU).[5][6][7] This release results in a measurable increase in fluorescence, providing a sensitive and quantitative method for assessing enzyme activity. This technical guide provides a comprehensive overview of the molecular characteristics of 4-MUC, detailed experimental protocols for its use, and its application in various research contexts.

Core Molecular and Physical Properties

This compound, also known as 4-methylumbelliferyl octanoate, is a solid at room temperature and should be stored at -20°C.[1][2] It is soluble in various organic solvents such as chloroform, ethyl acetate (B1210297), methanol, and acetone (B3395972), and has limited solubility in water.[1][5]

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₂O₄ | [1][2][8] |

| Molecular Weight | 302.36 g/mol | [1][2][8] |

| CAS Number | 20671-66-3 | [1][2][8] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | -20°C | [1][2] |

| Solubility | Soluble in chloroform, ethyl acetate (~50 mg/ml), methanol, and acetone (>10 mg/ml) | [1][5] |

| Excitation Maximum (of 4-MU) | 320 nm (low pH) and 360 nm (high pH) | [5][7] |

| Emission Maximum (of 4-MU) | 445-455 nm | [5][6][7] |

Principle of Detection: Enzymatic Hydrolysis

The fundamental principle behind the use of this compound as a fluorogenic substrate is the enzymatic hydrolysis of its ester bond by esterases or lipases. This reaction cleaves the molecule into two products: the non-fluorescent caprylic acid and the highly fluorescent 4-methylumbelliferone (4-MU). The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn corresponds to the enzymatic activity in the sample.

Enzymatic hydrolysis of this compound.

Experimental Protocols

Rapid Detection of Salmonella spp. (MUCAP Test)

This protocol outlines a rapid fluorescence-based test for the presumptive identification of Salmonella species, which exhibit caprylate esterase activity.

Materials:

-

This compound (4-MUC) solution (e.g., 0.1% in dimethyl sulfoxide)

-

Suspected Salmonella colonies on selective agar (B569324) plates (e.g., XLD, Hektoen Enteric agar)

-

Sterile applicators or inoculation loops

-

UV transilluminator or a long-wave UV lamp (365 nm)

Procedure:

-

Culture the suspected bacterial sample on a suitable selective agar medium and incubate under appropriate conditions to obtain well-isolated colonies.

-

Apply a small amount of a single, well-isolated colony onto a sterile applicator or the tip of an inoculation loop.

-

Add one drop of the 4-MUC reagent to a designated area on a sterile surface (e.g., a petri dish or a microscope slide).

-

Emulsify the bacterial colony in the drop of the 4-MUC reagent.

-

Incubate at room temperature for 5-10 minutes.

-

Expose the spot to a long-wave UV light source (365 nm).

-

Observation: A positive result is indicated by the appearance of a blue fluorescence, signifying the hydrolysis of 4-MUC by caprylate esterase present in Salmonella. A lack of fluorescence indicates a negative result.

Quantitative Esterase Activity Assay in a Microplate Format

This protocol provides a method for the quantitative determination of esterase activity in various samples, such as cell lysates or purified enzyme preparations, using a 96-well microplate format.

Materials:

-

96-well black, clear-bottom microplates

-

This compound (4-MUC) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Enzyme sample (e.g., cell lysate, purified esterase)

-

4-Methylumbelliferone (4-MU) standard solution (for generating a standard curve)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a series of 4-MU standards of known concentrations in the assay buffer to generate a standard curve.

-

Dilute the 4-MUC stock solution to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is often in the range of 10-100 µM.

-

Prepare the enzyme sample by diluting it to an appropriate concentration in the assay buffer. The dilution factor will depend on the expected enzyme activity.

-

-

Assay Setup:

-

Pipette the 4-MU standards into separate wells of the microplate.

-

Pipette the assay buffer into blank wells (containing no enzyme).

-

Pipette the enzyme samples into their respective wells.

-

Initiate the reaction by adding the 4-MUC working solution to all wells (except the standards).

-

-

Incubation and Measurement:

-

Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period. The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Measure the fluorescence intensity at regular intervals or at the end of the incubation period using a microplate reader with the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from the sample wells.

-

Use the standard curve generated from the 4-MU standards to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

-

Workflow for a microplate-based esterase activity assay.

Role in Signaling Pathways

While this compound itself is a tool for detection and not a direct participant in cellular signaling, the enzymes it helps to quantify, namely esterases and lipases, are crucial components of various signaling pathways. These enzymes are central to lipid metabolism, which generates signaling molecules that regulate a wide array of cellular processes.

Lipases, for instance, are key players in the hydrolysis of triglycerides, releasing free fatty acids.[9] These free fatty acids can then act as signaling molecules themselves or be converted into other signaling lipids. They can activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which are transcription factors that control the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis.[10]

References

- 1. This compound - Creative Enzymes [creative-enzymes.com]

- 2. usbio.net [usbio.net]

- 3. goldbio.com [goldbio.com]

- 4. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 5. This compound | CAS 20671-66-3 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. scbt.com [scbt.com]

- 9. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Application of 4-Methylumbelliferyl Caprylate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the solubility characteristics of 4-Methylumbelliferyl (4-MU) caprylate in Dimethyl Sulfoxide (DMSO) and water. It includes a detailed solubility profile, standardized experimental protocols for solubility determination, and a description of its primary application as a fluorogenic substrate for esterase activity assays.

Introduction to 4-Methylumbelliferyl Caprylate

This compound, also known as 4-methylumbelliferyl octanoate, is a fluorogenic substrate used to detect and quantify the activity of C8 esterases.[1][2] The molecule itself is non-fluorescent. However, upon enzymatic cleavage by an esterase, it releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU). This property makes it a valuable tool in various research areas, including microbiology for the identification of specific bacterial species like Salmonella spp., which exhibit caprylate esterase activity.[3][4][5] The fluorescence of the resulting 4-MU molecule is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum around 445-455 nm.[6][7]

Solubility Profile

The solubility of 4-MU caprylate is a critical parameter for its effective use in enzymatic assays, dictating how stock solutions should be prepared and diluted into aqueous assay buffers. The long C8 alkyl chain (caprylate) imparts significant hydrophobicity to the molecule, making it poorly soluble in aqueous solutions but readily soluble in organic solvents.

Data Presentation: Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in various solvents.

| Solvent | Reported Solubility | Source(s) | Notes |

| DMSO | Slightly Soluble | [1] | While specific quantitative data is not widely published, it is commonly used as a solvent for preparing concentrated stock solutions. For similar fluorogenic substrates, solubilities can be high (e.g., >50 mg/mL).[8] |

| Water | >10 mg/mL | [3][4][9] | This value may be misleading and could represent the formation of a suspension or micellar solution rather than a true molecular solution, given the compound's hydrophobic nature. Empirical testing is highly recommended. |

| Chloroform | Soluble | [6][7][10] | A suitable solvent for handling and analysis, but less common for biological assay stock solutions. |

| Ethyl Acetate | ~50 mg/mL | [3][4][9] | Demonstrates good solubility in this moderately polar organic solvent. |

| Methanol (B129727) | >10 mg/mL | [3][4][9] | Readily soluble, suitable for stock solution preparation. |

| Acetone | >10 mg/mL | [3][4][9] | Readily soluble, suitable for stock solution preparation. |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible results in enzymatic assays, it is crucial to determine the empirical solubility of 4-MU caprylate in the specific solvents and buffer systems being used. The following protocol outlines a standard "shake-flask" method, a reliable technique for determining thermodynamic solubility.

Methodology: Shake-Flask Solubility Determination

This protocol is adapted from standard methods for assessing the aqueous solubility of research compounds.[11]

a. Materials and Reagents:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous grade

-

Deionized Water (or relevant aqueous buffer, e.g., PBS, Tris-HCl)

-

Microcentrifuge tubes (1.5 or 2 mL)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

UV/Vis Spectrophotometer or HPLC system for quantification

b. Protocol Steps:

-

Preparation of Saturated Solution:

-

Weigh out an excess amount of solid 4-MU caprylate (e.g., 2-5 mg) and place it into a microcentrifuge tube. The amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent (e.g., 1 mL of DMSO or water) to the tube.

-

Tightly cap the tube and vortex vigorously for 1-2 minutes.

-

-

Equilibration:

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the suspension for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is standard.[11] This allows the dissolution process to stabilize.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Prepare a series of dilutions of this supernatant in a suitable solvent (e.g., methanol or DMSO).

-

Quantify the concentration of dissolved 4-MU caprylate using a suitable analytical method. A pre-established calibration curve generated from known concentrations of the compound is required.[11]

-

UV/Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorbance (λmax) for 4-MU caprylate.

-

HPLC: Use a reverse-phase HPLC method with UV detection for more accurate and specific quantification.

-

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 4-MU caprylate in the supernatant. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Application and Visualization

Principle of Fluorogenic Esterase Assay

4-MU caprylate functions as a substrate in a simple enzymatic reaction. The ester bond linking the caprylate group to the umbelliferone (B1683723) core is hydrolyzed by esterase enzymes. This cleavage releases caprylic acid and the coumarin (B35378) derivative 4-methylumbelliferone (4-MU), which is highly fluorescent. The rate of fluorescence increase is directly proportional to the esterase activity in the sample.

References

- 1. This compound CAS#: 20671-66-3 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. This compound - Creative Enzymes [creative-enzymes.com]

- 4. This compound | CAS 20671-66-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. goldbio.com [goldbio.com]

- 6. This compound | CAS 20671-66-3 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. scbt.com [scbt.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

4-Methylumbelliferyl Caprylate: A Technical Guide for Lipase and Esterase Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl caprylate (4-MUC) as a fluorogenic substrate for the sensitive detection of lipase (B570770) and esterase activity. 4-MUC has emerged as a valuable tool in various research and development areas, including drug discovery, diagnostics, and enzyme characterization, owing to its high sensitivity and suitability for high-throughput screening. This document details the underlying principles of the 4-MUC assay, its physicochemical properties, and standardized protocols for its application. Furthermore, it presents available quantitative data for relevant enzymes and visual workflows to facilitate experimental design and execution.

Introduction

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) and esterases (carboxylic-ester hydrolases, EC 3.1.1.1) are ubiquitous enzymes that catalyze the hydrolysis of ester bonds. These enzymes play crucial roles in various physiological processes, including fat metabolism and signal transduction. Their dysregulation has been implicated in numerous diseases, making them important targets for drug development. Additionally, lipases and esterases are widely used in industrial applications, such as in the food and detergent industries and for biocatalysis.

The sensitive and accurate detection of lipase and esterase activity is paramount for both basic research and applied sciences. Fluorogenic assays offer significant advantages over traditional colorimetric or titrimetric methods, including higher sensitivity, a wider dynamic range, and amenability to miniaturization for high-throughput screening (HTS). This compound (4-MUC) is a fluorogenic substrate that has gained prominence for the detection of lipolytic activity.

The Principle of the 4-MUC Assay

The 4-MUC assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUC substrate by lipases or esterases. This cleavage reaction releases two products: caprylic acid and the highly fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU). The fluorescence of 4-MU is pH-dependent, exhibiting maximal fluorescence in alkaline conditions. The rate of fluorescence increase is directly proportional to the enzyme activity, allowing for quantitative determination.

dot

Physicochemical and Fluorescent Properties

A thorough understanding of the properties of both the substrate (4-MUC) and the fluorescent product (4-MU) is critical for successful assay development and data interpretation.

This compound (4-MUC)

| Property | Value |

| Synonyms | 4-MU Caprylate, MUCAP |

| CAS Number | 20671-66-3 |

| Molecular Formula | C₁₈H₂₂O₄ |

| Molecular Weight | 302.36 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 68-69 °C |

| Solubility | Soluble in DMSO and ethanol.[2] |

4-Methylumbelliferone (4-MU)

The fluorescence of 4-MU is highly pH-dependent. The anionic form, which is predominant at alkaline pH, is significantly more fluorescent than the protonated form.[3] For this reason, lipase and esterase assays using 4-MUC are often terminated or measured in a high pH buffer to maximize the fluorescent signal.

| Property | Value | Conditions |

| Excitation Maximum (λex) | ~360 nm | pH > 9[3] |

| ~320 nm | Low pH (1.97-6.72)[3] | |

| Emission Maximum (λem) | ~445-455 nm | pH dependent (decreases with increasing pH)[3] |

| pKa | 7.79 (7-hydroxyl group) |

Quantitative Data: Enzyme Kinetics

Note: Direct kinetic data for many common enzymes with 4-MUC is sparse in the literature. The table includes data for closely related substrates where specified, which can provide an initial estimate for experimental design.

| Enzyme | Source | Substrate | Kₘ | Vₘₐₓ | Reference |

| Lipase | Candida rugosa | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min | [3] |

| Lipase | Pseudomonas fluorescens | p-Nitrophenyl caprylate | 0.81 mM | 76.1 µmol/min/mg | [2] |

| Lipase | Candida rugosa | Olive Oil | 0.15 mM | 51 µmol/min/mg | [4] |

| Lipase | Pseudomonas sp. A6 | p-Nitrophenyl laurate | 0.66 mM | 256.4 µmol/L/min | [5] |

Experimental Protocols

The following protocols provide a general framework for performing lipase and esterase activity assays using 4-MUC in a 96-well microplate format. Optimization of buffer pH, substrate concentration, and enzyme concentration is recommended for specific enzymes and experimental conditions.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl or phosphate (B84403) buffer, with a pH in the optimal range for the enzyme of interest (typically pH 7.0-8.5 for many lipases and esterases). The inclusion of a detergent like Triton X-100 (0.1-0.5%) may be necessary to solubilize the substrate and mimic the interfacial activation of lipases.

-

Substrate Stock Solution (10 mM): Dissolve 3.02 mg of 4-MUC in 1 mL of dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solution (e.g., 200 µM): Dilute the 10 mM stock solution 1:50 in Assay Buffer immediately before use. The optimal final concentration should be determined empirically but is often in the range of 50-250 µM.

-

4-MU Standard Stock Solution (1 mM): Dissolve 1.76 mg of 4-Methylumbelliferone in 10 mL of DMSO. Store at -20°C, protected from light.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., 0-100 µM). This is essential for converting relative fluorescence units (RFU) to the amount of product formed.

-

Enzyme Solution: Prepare serial dilutions of the lipase or esterase in cold Assay Buffer. The optimal concentration will depend on the enzyme's activity and should be determined to ensure the reaction rate is linear over the desired time course.

-

Stop Solution (Optional but Recommended): 0.1 M Glycine-NaOH, pH 10.5. This solution stops the reaction and maximizes the fluorescence of the 4-MU product.

Assay Procedure (96-Well Plate Format)

dot

-

Prepare the 96-well plate:

-

Add 50 µL of Assay Buffer to blank wells.

-

Add 50 µL of each 4-MU standard dilution to their respective wells for the standard curve.

-

Add 50 µL of the diluted enzyme solutions to the sample wells. Include a positive control (a known active enzyme) and a negative control (buffer or heat-inactivated enzyme).

-

-

Initiate the reaction:

-

Add 50 µL of the Working Substrate Solution to all wells (except for substrate blank wells, if used). The final reaction volume will be 100 µL.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C, 37°C, or other) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction. For kinetic assays, measurements can be taken at multiple time points.

-

-

Stop the reaction (for endpoint assays):

-

Add 100 µL of Stop Solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 445 nm.

-

Data Analysis

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the equation from the linear regression of the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein (U/mg).

Applications in Research and Drug Development

The 4-MUC assay is a versatile tool with numerous applications:

-

High-Throughput Screening (HTS) for Inhibitors: The assay's simplicity and sensitivity make it ideal for screening large compound libraries to identify potential lipase and esterase inhibitors for therapeutic development.

-

Enzyme Characterization: It is used to determine the biochemical properties of novel or engineered lipases and esterases, including pH and temperature optima, and substrate specificity.

-

Diagnostics: Assays for specific lipase or esterase activities in biological samples can serve as biomarkers for various diseases.

-

Biocatalyst Development: In industrial biotechnology, this assay can be used to screen for and optimize lipases and esterases for specific biocatalytic processes.

Conclusion

This compound is a highly effective and sensitive fluorogenic substrate for the detection and quantification of lipase and esterase activity. Its favorable properties make it well-suited for a wide range of applications, from basic enzyme characterization to high-throughput drug screening. The protocols and data presented in this guide provide a solid foundation for researchers to implement this valuable assay in their work. Further research to establish a comprehensive database of kinetic parameters for various enzymes with 4-MUC would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of a New Thermostable and Organic Solution-Tolerant Lipase from Pseudomonas fluorescens and Its Application in the Enrichment of Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies of lipase from Candida rugosa: a comparative study between free and immobilized enzyme onto porous chitosan beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production, purification, and characterization of cold-active lipase from the psychrotroph Pseudomonas sp. A6 - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Revolution: A Technical Guide to 4-Methylumbelliferyl Substrates in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of fluorogenic substrates has been a watershed moment in the fields of biochemistry, molecular biology, and drug discovery. Among these, derivatives of 4-methylumbelliferone (B1674119) (4-MU) have emerged as workhorse tools for the sensitive and continuous monitoring of a wide array of enzymatic activities. Their robust fluorescent signal, coupled with the versatility of their chemical structure, has enabled significant advancements in our understanding of enzyme kinetics, the diagnosis of genetic disorders, and the high-throughput screening of potential therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core principles of 4-methylumbelliferyl substrates, supplemented with detailed experimental protocols, quantitative data, and visual representations of key concepts.

Discovery and History: The Dawn of a Fluorescent Era

4-Methylumbelliferone, a heterocyclic organic compound belonging to the coumarin (B35378) family, is naturally found in various plants.[1][2] Its synthesis was first achieved via the Pechmann condensation, an acid-catalyzed reaction of a phenol (B47542) with a β-keto ester.[3][4][5][6] The pivotal moment for its application in enzymology came in 1955 when Mead, Smith, and Williams described the biosynthesis of 4-methylumbelliferyl-β-D-glucuronide and its use as a fluorogenic substrate for the determination of β-glucuronidase activity.[7] This pioneering work laid the foundation for the development of a vast portfolio of 4-MU-based substrates.

The core principle behind these substrates is elegantly simple: a non-fluorescent 4-MU derivative is enzymatically cleaved to release the highly fluorescent 4-methylumbelliferone molecule. The intensity of the emitted fluorescence is directly proportional to the enzymatic activity, allowing for real-time and highly sensitive measurements. A key characteristic of 4-MU is the pH-dependence of its fluorescence; the anionic form, predominant at a pH above 9, exhibits the strongest fluorescence.[8][9] This property is often exploited in discontinuous assays where the reaction is stopped with a high-pH buffer to maximize the signal.[10]

Following the initial work with β-glucuronidase, the repertoire of 4-MU substrates rapidly expanded to include substrates for a multitude of other enzymes, including phosphatases, sulfatases, and various glycosidases.[10][11] This expansion was instrumental in the development of diagnostic assays for numerous lysosomal storage diseases, where the deficiency of a specific enzyme leads to the accumulation of its substrate.

Core Principles of 4-MU-Based Enzyme Assays

The utility of 4-methylumbelliferyl substrates hinges on the significant change in fluorescence upon enzymatic cleavage. The conjugated 4-MU substrate is typically non-fluorescent or exhibits very low fluorescence. Upon hydrolysis by the target enzyme, the fluorescent 4-methylumbelliferone is liberated.

The fluorescence of 4-methylumbelliferone is highly dependent on the pH of the solution. The hydroxyl group at the 7-position can be protonated or deprotonated, with the deprotonated (anionic) form exhibiting significantly stronger fluorescence.[8] The pKa of the 7-hydroxyl group is approximately 7.8.[12] Therefore, to achieve maximal fluorescence, assays are often terminated with a basic buffer (e.g., glycine-carbonate buffer, pH >10).

The general reaction can be depicted as:

4-Methylumbelliferyl-Substrate (Non-fluorescent) + H₂O --(Enzyme)--> 4-Methylumbelliferone (Fluorescent) + Substrate

The rate of the reaction, and thus the rate of fluorescence increase, is proportional to the enzyme concentration and can be used to determine the enzyme's kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Quantitative Data: A Comparative Overview

The selection of an appropriate 4-MU substrate is critical for the successful design of an enzyme assay. The following tables summarize key quantitative data for 4-methylumbelliferone and a selection of its commonly used substrates.

Table 1: Fluorescent Properties of 4-Methylumbelliferone (4-MU)

| Property | Value | Conditions |

| Excitation Maximum (λex) | 360 nm | pH > 9[8] |

| 320 nm | Low pH (1.97-6.72)[8] | |

| 365 nm | 0.15 M glycine (B1666218) buffer, pH 10.2[13] | |

| 380 nm | Water[12][13] | |

| Emission Maximum (λem) | 449 nm | pH > 9[8] |

| 445 - 455 nm | pH dependent[8] | |

| 445 nm | 0.15 M glycine buffer, pH 10.2[13] | |

| 454 nm | Water[12][13] | |

| 460 nm | General, upon enzymatic cleavage[8] | |

| Quantum Yield (Φf) | 0.63 | 0.1 M phosphate (B84403) buffer, pH 10[8] |

| pKa (7-hydroxyl group) | 7.79 |

Table 2: Kinetic Parameters of Various Enzymes with 4-MU Substrates

| Enzyme | Substrate | Km (µM) | Vmax (units) | Source Organism/Tissue |

| β-Glucuronidase (GUS) | 4-Methylumbelliferyl-β-D-glucuronide (MUG) | - | - | E. coli[14] |

| β-Galactosidase (β-gal) | 4-Methylumbelliferyl-β-D-galactopyranoside (MUGal) | - | - | - |

| Acid Phosphatase | 4-Methylumbelliferyl phosphate (MUP) | - | - | - |

| Arylsulfatase A | 4-Methylumbelliferyl sulfate (B86663) | - | - | Human leukocytes |

| α-L-Iduronidase | 4-Methylumbelliferyl-α-L-iduronide | 179 | 617 pmol/min/mg protein | Human leukocytes |

| Lysosomal Acid Lipase (LAL) | 4-Methylumbelliferyl palmitate | 196 (without cardiolipin), 96 (with cardiolipin) | - | Human fibroblasts |

Note: The availability of specific Km and Vmax values can vary depending on the enzyme source and assay conditions. The table provides a selection of reported values.

Experimental Protocols

Synthesis of 4-Methylumbelliferyl Acetate (B1210297)

This protocol describes a general method for the acetylation of 4-methylumbelliferone.

Materials:

-

4-Methylumbelliferone

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381) and ethyl acetate)

Procedure:

-

Dissolve 4-methylumbelliferone in the anhydrous solvent in a round-bottom flask.

-

Add pyridine to the solution.

-

Slowly add acetic anhydride to the reaction mixture, typically at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure 4-methylumbelliferyl acetate.

General Protocol for a Fluorometric Enzyme Assay Using a 4-MU Substrate

This protocol provides a general framework for measuring enzyme activity using a 4-MU substrate in a microplate format. It should be optimized for the specific enzyme and substrate being used.

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

4-MU substrate stock solution (e.g., in DMSO or DMF)

-

Assay buffer (optimized for the specific enzyme's pH and ionic strength requirements)

-

Stop buffer (e.g., 0.2 M sodium carbonate or glycine-NaOH, pH 10.5)

-

4-Methylumbelliferone standard solution (for generating a standard curve)

-

96-well black microplate (for fluorescence measurements)

-

Microplate fluorometer with appropriate excitation and emission filters (e.g., Ex: 365 nm, Em: 450 nm)

Procedure:

-

Prepare a 4-MU Standard Curve:

-

Prepare a series of dilutions of the 4-MU standard solution in the stop buffer, ranging from a concentration that yields no fluorescence to one that is expected to be higher than the samples.

-

Add the standards to the 96-well plate.

-

-

Enzyme Reaction:

-

In separate wells of the 96-well plate, add the assay buffer.

-

Add the enzyme sample to the wells. Include a "no enzyme" control.

-

Pre-incubate the plate at the optimal temperature for the enzyme for a few minutes.

-

Initiate the reaction by adding the 4-MU substrate to each well.

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

After the incubation period, add the stop buffer to each well to terminate the reaction and maximize the fluorescence of the liberated 4-MU.

-

-

Measure Fluorescence:

-

Read the fluorescence of the plate using a microplate fluorometer at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the fluorescence of the "no enzyme" control from the sample readings.

-

Use the 4-MU standard curve to convert the fluorescence readings of the samples into the amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

Visualizing Key Processes with Graphviz

Enzymatic Cleavage of a 4-MU Substrate

Experimental Workflow for a 4-MU Based Enzyme Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Buy 4-Methylumbelliferyl acetate (EVT-298589) | 2747-05-9 [evitachem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Standardization of α-L-iduronidase enzyme assay with Michaelis-Menten kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.com [scientificlabs.com]

- 7. Purification, Characterization, and Structural Studies of a Sulfatase from Pedobacter yulinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Standardization of α-L-iduronidase Enzyme Assay with Michaelis-Menten Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 11. 4-Methylumbelliferyl acetate | C12H10O4 | CID 366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Practical Recommendations for the Diagnosis and Management of Lysosomal Acid Lipase Deficiency with a Focus on Wolman Disease [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

The Fluorogenic Probe 4-Methylumbelliferyl Caprylate: A Technical Guide to its Basic Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl caprylate (4-MUC) is a fluorogenic substrate that has become an invaluable tool in basic and applied biological research. Its utility lies in its ability to be hydrolyzed by certain enzymes, primarily C8 esterases and lipases, to release the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). This enzymatic cleavage forms the basis of sensitive and quantitative assays for detecting and characterizing enzyme activity. This technical guide provides a comprehensive overview of the core applications of 4-MUC, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and principles.

The core principle of 4-MUC-based assays is the enzymatic hydrolysis of the non-fluorescent substrate into the fluorescent product, 4-methylumbelliferone. The intensity of the emitted fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for precise quantification of enzyme activity.[1] This method is renowned for its high sensitivity, often surpassing colorimetric assays by 10 to 100 times.

Core Applications

The primary applications of this compound in basic research include:

-

Enzyme Activity Assays: Quantifying the activity of C8 esterases and lipases in various biological samples.

-

Microbial Identification: Rapid detection of specific microorganisms, most notably Salmonella spp., which possess caprylate esterase activity.[2][3]

-

High-Throughput Screening (HTS): Screening large chemical libraries for potential inhibitors or activators of target enzymes, a critical step in drug discovery.[4]

Quantitative Data

The efficiency of enzymatic hydrolysis of 4-MUC is dependent on several factors, including the specific enzyme, pH, temperature, and substrate concentration. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the kinetics of this reaction. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Table 1: Enzyme Kinetic Parameters for 4-Methylumbelliferyl Substrates

| Enzyme/Organism | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Candida rugosa lipase (B570770) | 4-Methylumbelliferyl butyrate | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min | ~8.5 | 37 | [5] |

| Geobacillus sp. TF17 esterase | p-nitrophenyl butyrate | 0.056 mM | 19.38 U/mg | 7.5 | 50 | [6] |

| Recombined E. coli esterase | p-nitrophenyl acetate | Not specified | Not specified | 6.5 | 55 | [7] |

| Generic Esterase | Not specified | Not specified | Not specified | 8.0 | 50 | [8] |

| Gastric Lipase | Triglycerides | Not specified | Not specified | 4.0-5.4 | Not specified | [9] |

| Sparus aurata lipase | Not specified | Not specified | Not specified | 8.0-9.0 | Not specified | [10] |

Note: Specific Km and Vmax values for this compound with a wide range of purified enzymes are not extensively consolidated in the literature. The values presented are for illustrative purposes and may involve different, though structurally related, substrates. Researchers are encouraged to determine these parameters empirically for their specific experimental conditions.

Experimental Protocols

Lipase/Esterase Activity Assay in a Microplate Format

This protocol describes a general method for determining lipase or esterase activity in a 96-well plate format using 4-MUC as the substrate.

Materials:

-

This compound (4-MUC) stock solution (e.g., 10 mM in DMSO)

-

4-Methylumbelliferone (4-MU) standard stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% (v/v) Triton X-100)[4]

-

Enzyme solution (purified or crude extract)

-

Black, flat-bottom 96-well microplate

-